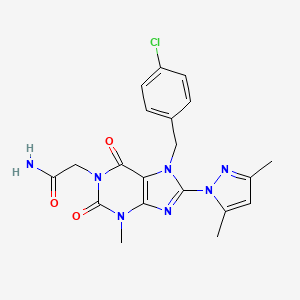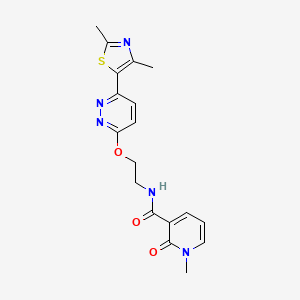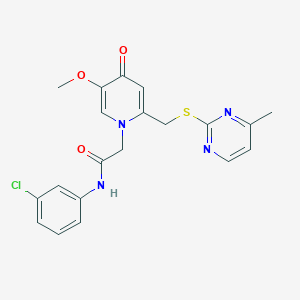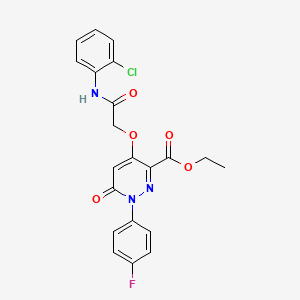![molecular formula C11H12BrFN2O2 B2532458 (3-Bromo-4-fluorophenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide CAS No. 1436355-25-7](/img/structure/B2532458.png)
(3-Bromo-4-fluorophenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Polymer Applications
A study by Kharas et al. (2015) focused on the synthesis of novel copolymers using halogen ring-substituted 2-cyano-3-phenyl-2-propenamides, which include structures similar to the compound . These copolymers, prepared via radical initiation, exhibited high thermal stability and significant reactivity, indicating their potential utility in material science and engineering for developing advanced polymer materials with specific mechanical and thermal properties (Kharas et al., 2015).
Cytotoxicity Studies
Parthiban et al. (2011) synthesized a series of compounds with various substituents, including structures similar to "(3-Bromo-4-fluorophenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide," to evaluate their antiproliferative activity against human cervical carcinoma (HeLa) cells. This research highlights the compound's potential application in developing novel anticancer drugs (Parthiban et al., 2011).
Fluorescent Properties
Li et al. (2009) explored the dual-emissive fluorescent properties of a thiazole-conjugated pyridinium complex, demonstrating its solvent-sensitive charge-transfer absorption behaviors. Although the specific compound "(3-Bromo-4-fluorophenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide" was not directly studied, the research provides insights into designing fluorescent molecules for biochemical sensing and imaging applications (Li et al., 2009).
Environmental and Biological Sensing
Zhu et al. (2019) developed a fluorescent probe for detecting N2H4, showcasing the utility of specific functional groups in environmental and biological sensing. Their work underscores the potential applications of compounds like "(3-Bromo-4-fluorophenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide" in creating sensitive and selective sensors for various analytes (Zhu et al., 2019).
Propriétés
IUPAC Name |
(3-bromo-4-fluorophenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2O2/c12-10-7-9(1-2-11(10)13)15(8-14)3-5-17-6-4-16/h1-2,7,16H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNAQHFKHXTMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CCOCCO)C#N)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4-fluorophenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2532377.png)
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2532378.png)


![(E)-13-methyl-17-(2-methylhydrazono)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol](/img/structure/B2532382.png)
![5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole](/img/structure/B2532384.png)





![N'-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2,4-dichloro-N'-methylbenzohydrazide](/img/structure/B2532394.png)
![3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B2532395.png)
![N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2532396.png)